molecular formula C19H19N3O6S2 B2562850 2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1005304-19-7

2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2562850
CAS No.: 1005304-19-7
M. Wt: 449.5
InChI Key: WZNZFEGDHFASJY-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, such as methoxy, sulfonyl, and pyridazinyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyridazinyl Intermediate: : This step involves the reaction of a suitable pyridazine derivative with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Coupling with Phenyl Derivative: : The pyridazinyl intermediate is then coupled with a phenyl derivative containing the 2,4-dimethoxy groups. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

  • Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the coupled product with a sulfonyl chloride in the presence of a base, typically in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of sulfides from sulfonyl groups.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.

    Industry: Applications in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyridazinyl group can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group.

    2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

2,4-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-15-7-9-18(17(12-15)28-2)30(25,26)22-14-6-4-5-13(11-14)16-8-10-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNZFEGDHFASJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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